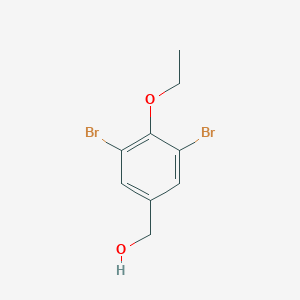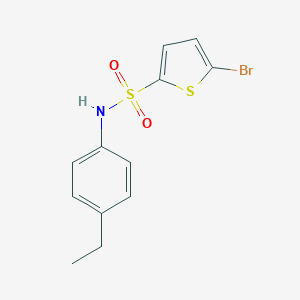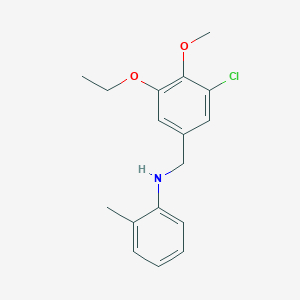
(3,5-Dibromo-4-ethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromo-4-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine atoms at the 3 and 5 positions and an ethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromo-4-ethoxyphenyl)methanol typically involves the bromination of 4-ethoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromo-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: 3,5-Dibromo-4-ethoxybenzaldehyde or 3,5-Dibromo-4-ethoxybenzoic acid.
Reduction: 4-Ethoxybenzyl alcohol.
Substitution: 3,5-Diazido-4-ethoxyphenylmethanol or 3,5-Dithioureido-4-ethoxyphenylmethanol.
Scientific Research Applications
(3,5-Dibromo-4-ethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its bromine substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dibromo-4-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atoms and ethoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzyl alcohol: Similar structure but with a hydroxyl group instead of an ethoxy group.
3,5-Dibromo-4-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
3,5-Dibromo-4-ethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
(3,5-Dibromo-4-ethoxyphenyl)methanol is unique due to the presence of both bromine atoms and an ethoxy group, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This combination of substituents can enhance its solubility, stability, and interaction with various molecular targets.
Properties
IUPAC Name |
(3,5-dibromo-4-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPLJYPPOHRPBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-ethylaniline](/img/structure/B425403.png)
![N-cyclopropyl-2-[(mesitylsulfonyl)amino]acetamide](/img/structure/B425405.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B425406.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B425407.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425408.png)
![N-{5-bromo-2-[(3-fluorobenzyl)oxy]benzyl}-4-methoxyaniline](/img/structure/B425410.png)

![2-[3-fluoro(methylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B425413.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-(1-phenylethyl)acetamide](/img/structure/B425414.png)
![Methyl {4-[(2-fluoroanilino)sulfonyl]phenoxy}acetate](/img/structure/B425415.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425420.png)

![N-(2-chlorobenzyl)-2-[2-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425423.png)
![N-(1-phenylethyl)-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide](/img/structure/B425425.png)
